5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[4-(pentyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one
Beschreibung
This compound belongs to the class of dihydro-1H-pyrrol-3-one derivatives, characterized by a five-membered pyrrolone ring fused with a benzimidazole moiety. Its structure includes:
- Position 1: A 4-(pentyloxy)phenyl group, introducing a long alkyl chain that enhances lipophilicity and may influence membrane permeability .
- Position 4: A 1H-1,3-benzodiazol-2-yl (benzimidazole) substituent, which contributes to π-π stacking and hydrogen-bonding interactions in biological systems .
The compound’s molecular formula is CₙHₓN₄O₂ (exact formula varies with substituents), and its molecular weight ranges between 308–328 g/mol depending on the aryl substitution .
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(4-pentoxyphenyl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-3-6-13-28-16-11-9-15(10-12-16)26-14-19(27)20(21(26)23)22-24-17-7-4-5-8-18(17)25-22/h4-5,7-12,23,27H,2-3,6,13-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUWCZUPLIZWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-[4-(pentyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Amino group : Enhances solubility and potential interactions with biological targets.
- Benzodiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Dihydropyrrolone structure : Imparts stability and may influence the compound's reactivity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O |
| Molecular Weight | 365.45 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for protein kinases, particularly FGFR1 (Fibroblast Growth Factor Receptor 1), which is implicated in tumorigenesis. Studies have indicated that derivatives of this compound exhibit IC50 values as low as 0.32 µM against FGFR1, demonstrating significant potency .
- Antiproliferative Activity : In vitro studies have reported that certain derivatives exhibit antiproliferative effects on cancer cell lines, such as KG1 myeloma cells, with IC50 values ranging from 5.6 to 9.3 µM .
Case Studies
- Inhibition of FGFR1 :
- Anticancer Activity :
Structure-Activity Relationship (SAR)
The biological activity is closely linked to the structural features of the compound:
- Alkyl Substituents : Variations in alkyl chain length and branching (e.g., pentyloxy group) have been shown to influence the binding affinity and selectivity toward biological targets.
- Functional Group Modifications : Substitutions on the benzodiazole ring can enhance or diminish biological activity, providing insights for further optimization in drug design .
Inhibitory Potency Against FGFR1 Kinase
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 0.32 | KG1 |
| Compound B | 0.63 | KG1 |
| Compound C | 5.6 | KG1 |
Antiproliferative Effects on Cancer Cell Lines
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 5.6 | Myeloma |
| Compound B | 9.3 | Myeloma |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Note: Molecular weight estimated based on analogous structures.
Substituent Effects on Physicochemical Properties
- Lipophilicity: The pentyloxy chain in the target compound increases logP compared to phenyl (non-polar) or methoxyphenyl (polar) analogs, favoring passive diffusion across lipid membranes .
- Solubility : The methoxy group in CAS 459137-96-3 enhances aqueous solubility (85.2 Ų polar surface area) compared to the fluorophenyl analog (80.1 Ų) .
- Metabolic Stability : Fluorine in the 4-fluorophenyl analog (CAS 459137-97-4) reduces susceptibility to oxidative metabolism, extending half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
